molecular formula C9H10BrClFN B6265133 rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 1807941-93-0

rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6265133
CAS No.: 1807941-93-0
M. Wt: 266.54 g/mol
InChI Key: DDRQDHZQDJJSCB-RDNZEXAOSA-N
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Description

rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans: is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both bromine and fluorine atoms on the phenyl ring, along with the cyclopropane moiety, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced via a Suzuki coupling reaction, using a boronic acid derivative and a halogenated phenyl compound.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the cyclopropane moiety.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced phenyl derivatives or cyclopropane derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity. The cyclopropane moiety may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
  • rac-(1R,2S)-2-(4-bromo-3-chlorophenyl)cyclopropan-1-amine hydrochloride, trans
  • rac-(1R,2S)-2-(4-bromo-3-methylphenyl)cyclopropan-1-amine hydrochloride, trans

Uniqueness

rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropane moiety also adds to its distinctiveness, providing a rigid and strained ring system that can impact its interactions with molecular targets.

Properties

CAS No.

1807941-93-0

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1

InChI Key

DDRQDHZQDJJSCB-RDNZEXAOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Br)F.Cl

Purity

95

Origin of Product

United States

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